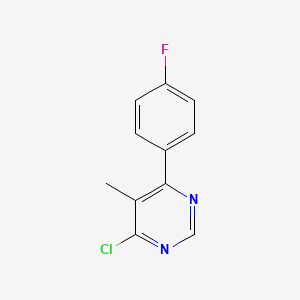
4-Chloro-6-(4-fluorophenyl)-5-methylpyrimidine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 3-methoxy-N-phenylbenzamide derivatives, N-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl) benzamide derivatives and N1-(3-fluoro-4-methoxyphenyl)-N3-(4-fluorophenyl) malonamide derivatives were designed and synthesized, some of which were identified as c-MET inhibitors . Another study reported the synthesis of Bay 41–4109, a compound with a similar structure, by allowing β-ketoacetate to react with pyridine-2-carboximidamide salt and phenylacetaldehydes .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-6-(4-fluorophenyl)-5-methylpyrimidine are not mentioned in the search results, organoboron compounds, which are structurally similar, are known to be highly valuable building blocks in organic synthesis .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have extensively studied the synthesis and reactivity of halogenated pyrimidines, including derivatives similar to 4-Chloro-6-(4-fluorophenyl)-5-methylpyrimidine. For instance, Brown and Waring (1974) explored the synthesis of simple fluoropyrimidines and their reactivity, finding that fluoropyrimidines react significantly faster than other halogenopyrimidines, which could imply potential efficiency in synthetic applications involving the 4-Chloro-6-(4-fluorophenyl)-5-methylpyrimidine derivative (Brown & Waring, 1974). Additionally, Šterk et al. (2012) reported on a highly efficient approach to synthesize key pyrimidine precursors for rosuvastatin, highlighting the versatility of pyrimidine derivatives in synthesizing complex molecules (Šterk et al., 2012).
Biological Applications and Pharmacological Potential
The modification and study of pyrimidine derivatives have led to the discovery of compounds with significant biological activity. Al-Masoudi et al. (2014) synthesized a series of pyrimidine derivatives and evaluated them for their antiviral activity, providing insights into the potential pharmacological applications of compounds structurally related to 4-Chloro-6-(4-fluorophenyl)-5-methylpyrimidine (Al-Masoudi et al., 2014). This research demonstrates the relevance of pyrimidine derivatives in developing new antiviral drugs.
Structural Analysis and Material Science
The study of the structure and properties of pyrimidine derivatives, including fluorinated compounds, offers valuable insights into material science applications. Popova et al. (1999) investigated the synthesis and characterization of new fluorinated pyrimidine derivatives, which could have implications for the development of materials with unique properties (Popova et al., 1999).
properties
IUPAC Name |
4-chloro-6-(4-fluorophenyl)-5-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2/c1-7-10(14-6-15-11(7)12)8-2-4-9(13)5-3-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLWVXYKPIYXMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1Cl)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-fluorophenyl)-5-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B1490512.png)
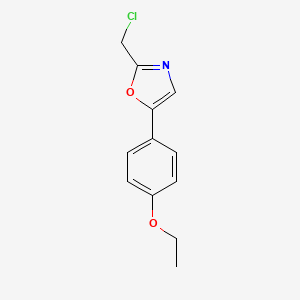
![4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline](/img/structure/B1490514.png)
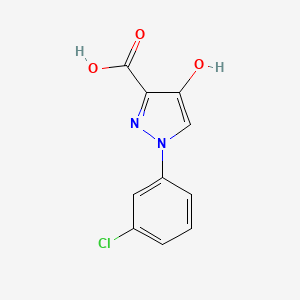
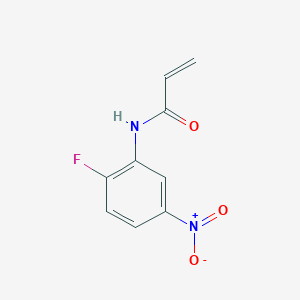

![[4-[[[4-Fluoro-2-(trifluoromethyl)benzoyl]amino]methyl]phenyl]boronic acid](/img/structure/B1490524.png)

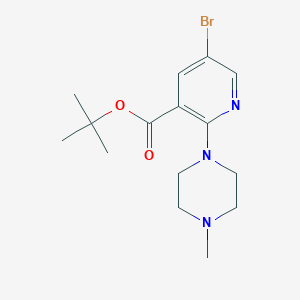
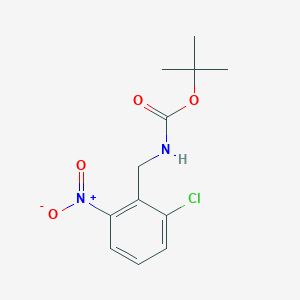

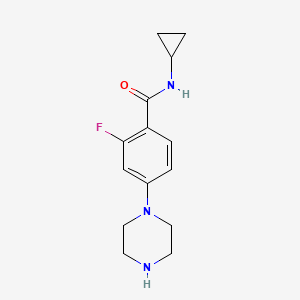
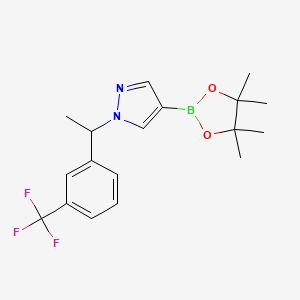
![3-Methyl-but-2-enoic acid [2-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]amide](/img/structure/B1490533.png)